molecular formula C3H5NO3 B12896312 3-Oxoalanine CAS No. 5735-66-0

3-Oxoalanine

Cat. No.: B12896312
CAS No.: 5735-66-0
M. Wt: 103.08 g/mol
InChI Key: XMTCKNXTTXDPJX-REOHCLBHSA-N
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Description

3-Oxoalanine, also known as Cα-formylglycine (FGly), is a non-standard amino acid derivative critical for the catalytic activity of sulfatases. It is generated via post-translational modification of a conserved cysteine or serine residue in the active site of sulfatases .

Properties

CAS No.

5735-66-0

Molecular Formula

C3H5NO3

Molecular Weight

103.08 g/mol

IUPAC Name

(2S)-2-amino-3-oxopropanoic acid

InChI

InChI=1S/C3H5NO3/c4-2(1-5)3(6)7/h1-2H,4H2,(H,6,7)/t2-/m0/s1

InChI Key

XMTCKNXTTXDPJX-REOHCLBHSA-N

Isomeric SMILES

C(=O)[C@@H](C(=O)O)N

Canonical SMILES

C(=O)C(C(=O)O)N

physical_description

Solid

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Amino-3-oxopropanoic acid can be synthesized through various methods. One common synthetic route involves the reduction of 3-(heteroaryl)-2-(hydroxyimino)propanoic acids using zinc dust and formic acid in the presence of a catalytic amount of iron dust at 60°C for 2 hours . Another method involves the hydrolysis of acetyl cyanide, formed by the reaction of acetyl chloride with potassium cyanide .

Industrial Production Methods

Industrial production methods for 2-amino-3-oxopropanoic acid are not well-documented, but the compound can be produced on a laboratory scale using the aforementioned synthetic routes. The scalability of these methods would depend on the optimization of reaction conditions and the availability of starting materials.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-oxopropanoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of both amino and keto groups makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-amino-3-oxopropanoic acid involves its interaction with various molecular targets and pathways. One known target is malonamidase E2, an enzyme found in Bradyrhizobium japonicum . The compound can act as a substrate or inhibitor for different enzymes, affecting metabolic pathways and cellular functions.

Comparison with Similar Compounds

Chemical Properties

  • Molecular Formula: C₃H₅NO₃
  • Average Mass : 103.077 g/mol
  • Key Functional Groups : Contains a formyl group (-CHO) at the α-carbon, enabling nucleophilic reactivity .

Comparison with Similar Compounds

Catalytic Residues in Hydrolases

3-Oxoalanine distinguishes sulfatases from other hydrolytic enzymes. Below is a comparative analysis:

Feature This compound in Sulfatases Zinc in Alkaline Phosphatases Serine in Serine Proteases
Catalytic Mechanism Nucleophilic attack on sulfate esters Metal-ion-assisted hydrolysis of phosphoesters Covalent catalysis via serine triad
Active Site Residues Asp317 (activates FGly), His115 (base) Zinc ions coordinated by histidines Asp-His-Ser catalytic triad
Substrate Specificity Sulfated biomolecules (e.g., GAGs) Phosphate esters (e.g., nucleotides) Peptide bonds
Disease Implications Mucopolysaccharidoses, leukodystrophy Hypophosphatasia Pancreatitis, thrombosis
References

Structural Analogs

This compound shares functional groups with other α-keto acids but differs in reactivity and biological roles:

Compound Structure Role Reactivity
This compound CH₂(C=O)-CH(NH₂)-COOH Catalytic nucleophile in sulfatases High (aldehyde enables nucleophilicity)
Pyruvate CH₃(C=O)-COOH Central metabolite in glycolysis Keto-enol tautomerism
Oxaloacetate HOOC-C(=O)-CH₂-COOH TCA cycle intermediate Substrate for citrate synthase
Cysteine HS-CH₂-CH(NH₂)-COOH Precursor for this compound in sulfatases Thiol group participates in redox reactions
References

Post-Translational Modifications

The formation of this compound is distinct from other modifications:

  • Organism-Specificity :
    • Eukaryotes : Only cysteine residues are modified to this compound .
    • Prokaryotes : Both cysteine and serine residues can undergo this modification .
  • Enzyme Requirements: Requires SUMF1 in eukaryotes, which is absent in organisms lacking sulfatases . Contrasts with phosphorylation (kinases) or glycosylation (glycosyltransferases), which require ATP or sugar donors .

Metabolic and Disease Context

  • Metabolic Roles: Lower urinary levels of this compound correlate with osteoarthritis, suggesting impaired sulfatase activity in connective tissues .
  • Genetic Disorders: Defective this compound formation causes lysosomal storage disorders (e.g., mucopolysaccharidosis VI) due to non-functional sulfatases . Comparable to zinc deficiency in metalloproteases but specific to sulfate metabolism .

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